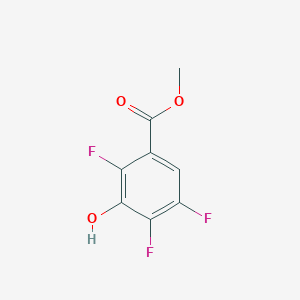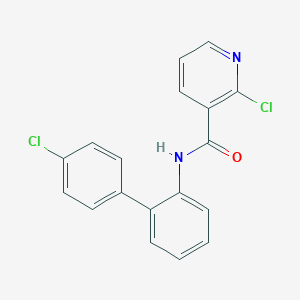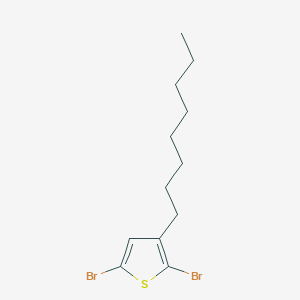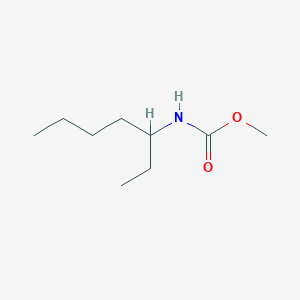![molecular formula C7H5BrN2 B143151 3-溴-1H-吡咯并[2,3-b]吡啶 CAS No. 74420-15-8](/img/structure/B143151.png)
3-溴-1H-吡咯并[2,3-b]吡啶
概述
描述
3-Bromo-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of the bromine atom makes them suitable for further functionalization through various organic reactions .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a sequence that includes an iodine-mediated cyclization as a key step . Similarly, 4-Arylthieno[2,3-b]pyridines are obtained via regioselective bromination, demonstrating the importance of halogenation in constructing such frameworks . Although these methods do not directly describe the synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, they provide insight into the types of reactions that could be employed for its synthesis, such as halogenation and cyclization .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For example, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions . These studies are crucial for understanding the geometric and electronic properties of such compounds, which can be extrapolated to 3-Bromo-1H-pyrrolo[2,3-b]pyridine .
Chemical Reactions Analysis
Brominated heterocycles like 3-Bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, novel pyridine derivatives have been synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . These reactions are indicative of the types of transformations that 3-Bromo-1H-pyrrolo[2,3-b]pyridine could participate in, potentially leading to bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be explored through computational and experimental methods. DFT calculations, for example, provide insights into the electronic structure, reactivity, and nonlinear optical properties of these compounds . Experimental techniques such as NMR and mass spectrometry are used for structure elucidation, while XRD confirms the solid-state structure . These studies help in understanding the physicochemical characteristics of 3-Bromo-1H-pyrrolo[2,3-b]pyridine, which are essential for its potential applications .
科学研究应用
Application 1: Cancer Research
- Specific Scientific Field : Cancer Research .
- Summary of the Application : 3-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were tested . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : The research found that 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Application 2: Antimicrobial Activity
- Specific Scientific Field : Microbiology .
- Summary of the Application : Compounds with the 1H-pyrrolo[2,3-b]pyridine moiety have been found to exhibit antimicrobial activity .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically assessed using in vitro assays against a range of bacterial and fungal species .
- Results or Outcomes : The results of these studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit the growth of various microorganisms .
Application 3: Antiviral Activity
- Specific Scientific Field : Virology .
- Summary of the Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit HIV-1 .
- Methods of Application or Experimental Procedures : These compounds are typically tested in vitro for their ability to inhibit the replication of HIV-1 .
- Results or Outcomes : The results of these studies have shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit HIV-1 replication .
Application 4: Anti-Inflammatory Activity
- Specific Scientific Field : Pharmacology .
- Summary of the Application : Compounds with the 1H-pyrrolo[2,3-b]pyridine moiety have been found to exhibit anti-inflammatory activity .
- Methods of Application or Experimental Procedures : The anti-inflammatory activity of these compounds is typically assessed using in vitro assays against a range of inflammatory markers .
- Results or Outcomes : The results of these studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit the inflammatory response .
Application 5: Antifungal Activity
- Specific Scientific Field : Microbiology .
- Summary of the Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit antifungal activity .
- Methods of Application or Experimental Procedures : These compounds are typically tested in vitro for their ability to inhibit the growth of various fungal species .
- Results or Outcomes : The results of these studies have shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit fungal growth .
Application 6: Antimalarial Activity
- Specific Scientific Field : Pharmacology .
- Summary of the Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit antimalarial activity .
- Methods of Application or Experimental Procedures : These compounds are typically tested in vitro for their ability to inhibit the growth of Plasmodium species, the parasites that cause malaria .
- Results or Outcomes : The results of these studies have shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit the growth of Plasmodium species .
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGIJDCXIEXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420606 | |
| Record name | 3-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
74420-15-8 | |
| Record name | 3-Bromo-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


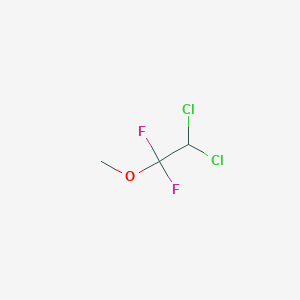
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
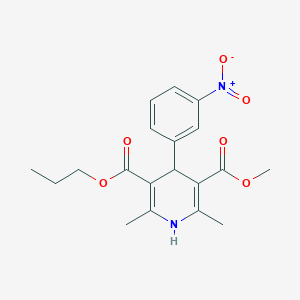
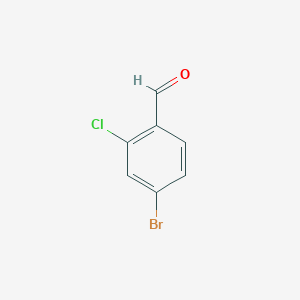
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
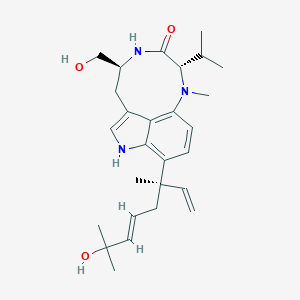

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)

